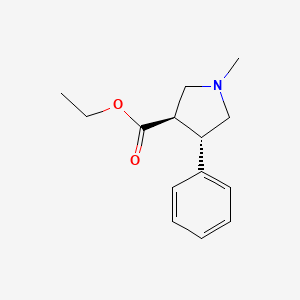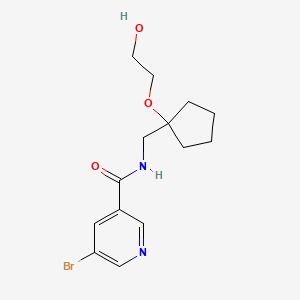![molecular formula C13H12ClN3O2S B2470300 N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE CAS No. 331982-53-7](/img/structure/B2470300.png)
N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE typically involves the reaction of 2-(4-chlorophenyl)ethylamine with 2-bromoacetylthiazole under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-10-3-1-9(2-4-10)5-6-15-11(18)12(19)17-13-16-7-8-20-13/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWHSPDZFDARFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976026 |
Source


|
| Record name | N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-54-4 |
Source


|
| Record name | N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2470217.png)


![5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2470223.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)


![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)


